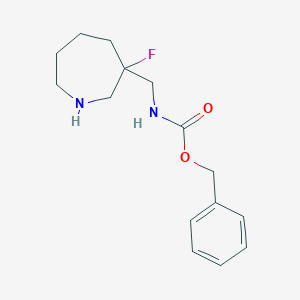

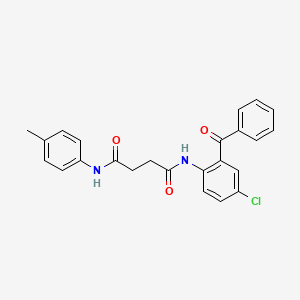

![molecular formula C8H11ClN2 B2387590 2-(chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine CAS No. 1251761-08-6](/img/structure/B2387590.png)

2-(chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Chloromethyl)pyridine is an organohalide that consists of a pyridine core bearing a chloromethyl group . It is one of three isomeric chloromethylpyridines .

Synthesis Analysis

The synthesis of 2-(chloromethyl)pyridine involves the reaction of 2-methylpyridine with carbon tetrachloride in the presence of dry sodium carbonate .

Molecular Structure Analysis

The molecular formula of 2-(chloromethyl)pyridine is C6H6ClN . The InChI key is NJWIMFZLESWFIM-UHFFFAOYSA-N .

Chemical Reactions Analysis

2-(Chloromethyl)pyridine is an alkylating agent . It is a precursor to pyridine-containing ligands .

Physical And Chemical Properties Analysis

2-(Chloromethyl)pyridine is a white solid with a molar mass of 127.57 g/mol . Its melting point is 79 °C .

Applications De Recherche Scientifique

Catalysis and Polymerization

One application of derivatives of 2-(chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine is in the field of catalysis, particularly in ethylene oligomerization reactions. These derivatives, when complexed with metals such as Ni, Co, and Fe, form catalysts that facilitate the production of oligomers from ethylene. The catalytic activity and the product distribution are significantly influenced by the choice of solvent and co-catalyst, highlighting the complex's potential in fine-tuning polymer production processes (Nyamato et al., 2014).

Luminescent Materials

The synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands have shown promise in creating luminescent materials. These compounds have been explored for their potential in producing luminescent lanthanide compounds, which are useful in biological sensing. The unique photophysical properties of these complexes offer avenues for developing new materials for imaging and sensing applications (Halcrow, 2005).

Corrosion Inhibition

Derivatives of 2-(chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine have also been explored as corrosion inhibitors. Their molecular structure and interaction with metal surfaces can significantly reduce corrosion rates, offering potential applications in protecting industrial materials and infrastructure (Bouklah et al., 2005).

Fluorescent Probes and Sensors

These compounds have been developed as fluorescent probes for detecting metal ions. The design of reversible chemosensors based on these derivatives allows for the nanomolar detection of metal ions such as Cu2+. Their high sensitivity and specificity for certain metals make them valuable tools in environmental monitoring and analytical chemistry (García et al., 2019).

Material Science and Functional Materials

The versatile chemistry of 2-(chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine derivatives enables the synthesis of multifunctional materials. These include spin-crossover switches and emissive f-element centers for biomedical sensors. Advances in this area demonstrate the potential of these compounds in creating functional materials for electronic, sensory, and biomedical applications (Halcrow, 2014).

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that chloromethylpyridines, including 2-chloromethylpyridine, are alkylating agents . Alkylating agents work by binding to DNA and causing damage, which can inhibit cell division and lead to cell death.

Mode of Action

As an alkylating agent, 2-(chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine likely interacts with its targets by transferring a methyl or other alkyl group to the DNA molecule . This can result in the formation of cross-links within the DNA, preventing it from unwinding and replicating properly. The inability to replicate can lead to cell death, particularly in rapidly dividing cells.

Result of Action

The molecular and cellular effects of 2-(chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine’s action are likely related to its role as an alkylating agent . By causing DNA damage, it can inhibit cell division and lead to cell death. This can have a broad range of effects depending on the type of cells affected and the extent of the damage.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets . .

Propriétés

IUPAC Name |

2-(chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2/c9-6-7-5-8-3-1-2-4-11(8)10-7/h5H,1-4,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWNDXWFLUYJIMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=CC(=N2)CCl)C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine | |

CAS RN |

1251761-08-6 |

Source

|

| Record name | 2-(chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide](/img/structure/B2387509.png)

![2-({4-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)-N-(2-fluoro-4-methylphenyl)acetamide](/img/structure/B2387511.png)

![Methyl 4-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamoyl]benzoate](/img/structure/B2387522.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-isopropylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2387523.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide](/img/structure/B2387526.png)

![4-methyl-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2387529.png)

![1-[(4-Tert-butylphenyl)methyl]-2-(trifluoromethyl)benzimidazole](/img/structure/B2387530.png)